[4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate
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Overview
Description
[4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfonylamino linkage, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenyl sulfone in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in [4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, [4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonylamino group is particularly interesting for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)sulfonyltryptophan: This compound shares the sulfonylamino group but has a tryptophan moiety instead of a methylbenzoate group.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and a valine residue, highlighting the diversity of sulfonylamino derivatives.
Uniqueness: The uniqueness of [4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-14-5-7-15(8-6-14)20(23)28-18-11-9-16(10-12-18)21-29(26,27)19-4-2-3-17(13-19)22(24)25/h2-13,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZRCITMPGSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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